molecular formula C18H16N2O4 B6495706 methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate CAS No. 1351595-19-1

methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate

Cat. No.: B6495706
CAS No.: 1351595-19-1
M. Wt: 324.3 g/mol
InChI Key: XWTDPNMJVKBFON-UHFFFAOYSA-N
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Description

Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative has shown potential in various scientific research applications, including medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the core structure.

  • Oxidation: The tetrahydroisoquinoline undergoes oxidation to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline.

  • Carbamoylation: The resulting compound is then reacted with 4-carbomethoxybenzoic acid to introduce the carbamoyl group.

  • Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts: Various catalysts may be used to enhance the reaction rates and yields.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially on the carbamoyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the isoquinoline ring.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution Products: Substituted derivatives where the carbamoyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties. Medicine: Research has explored its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline: A closely related compound without the carbamoyl group.

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group attached to the isoquinoline ring.

  • 6-Methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: A methoxy-substituted derivative.

Uniqueness: Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate is unique due to its specific carbamoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H17_{17}N3_3O5_5
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 1448057-72-4

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives. For instance, a series of novel derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain compounds exhibited promising antiviral activity with lower cytotoxicity compared to standard treatments like chloroquine and hydroxychloroquine .

CompoundIC50 (μM)Cytotoxicity (CC50 μM)Selectivity Index
Avir-7280 ± 121000.5
Avir-8515 ± 221501.4
Chloroquine60 ± 3200.1

This table summarizes the antiviral potency and selectivity of various compounds compared to established drugs.

Antitumor Activity

The tetrahydroisoquinoline scaffold has been associated with antitumor effects. Compounds derived from this structure have shown activity against various cancer cell lines. For example, certain derivatives were tested for their ability to inhibit cell proliferation in breast cancer models, demonstrating significant dose-dependent effects .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The carbamate group can interact with nucleophilic sites on enzymes or receptors, modulating their activity.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which could contribute to their protective effects against cellular damage.
  • Modulation of Signaling Pathways : Research indicates that tetrahydroisoquinoline derivatives may influence various signaling pathways involved in cell survival and apoptosis.

Study on Antiviral Properties

In a study published in early 2023, researchers synthesized a range of tetrahydroisoquinoline derivatives to evaluate their antiviral activity against coronaviruses. Among these compounds, this compound demonstrated significant inhibition of viral replication in vitro while maintaining low cytotoxicity levels .

Study on Anticancer Effects

Another investigation focused on the anticancer potential of tetrahydroisoquinoline derivatives in human breast cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Properties

IUPAC Name

methyl 4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-18(23)13-4-2-12(3-5-13)16(21)20-14-7-6-11-8-9-19-17(22)15(11)10-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTDPNMJVKBFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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